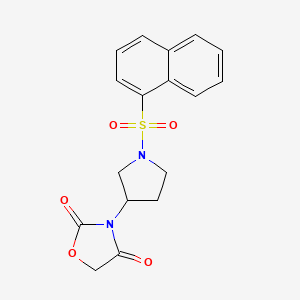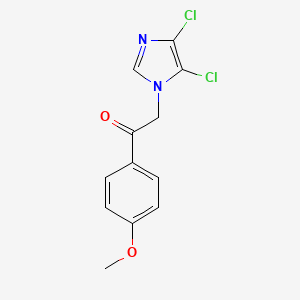
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone (DCI-ME) is a small molecule synthesized from 4,5-dichloro-1H-imidazol-1-yl and 4-methoxyphenyl ethanone. DCI-ME has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been studied for its potential applications in scientific research. In particular, it has been used to study the effects of redox-active molecules on the structure and function of proteins. 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has also been used to study the effects of redox-active molecules on the regulation of gene expression. Additionally, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been used to study the role of redox-active molecules in the regulation of cell signaling pathways.
Wirkmechanismus
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is a redox-active molecule that is capable of transferring electrons between proteins, DNA, and other molecules. It is believed that 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone acts as an electron donor or acceptor, depending on the redox state of the target molecule. 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is also capable of interacting with proteins to modulate their structure and function, as well as their ability to interact with other molecules.
Biochemical and Physiological Effects
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been studied for its potential biochemical and physiological effects. In particular, it has been shown to modulate the activity of proteins involved in cell signaling pathways, as well as the expression of genes involved in the regulation of cell function. Additionally, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been shown to modulate the activity of enzymes involved in metabolism, as well as other processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and stored, and it is relatively inexpensive. Additionally, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is capable of transferring electrons between molecules, which makes it ideal for studying the effects of redox-active molecules on proteins and gene expression. However, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone also has some limitations. It is not as stable as other redox-active molecules, and it can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone. Further research could be conducted to explore its effects on other proteins and gene expression pathways. Additionally, more research could be conducted to explore the effects of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone on metabolism, as well as its potential applications in drug development. Finally, further research could be conducted to explore the effects of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone on other cell types and tissues, as well as its potential applications in medical diagnosis and treatment.
Synthesemethoden
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is synthesized via a multi-step reaction involving the condensation of 4,5-dichloro-1H-imidazol-1-yl and 4-methoxyphenyl ethanone. This reaction begins with the formation of a Schiff base intermediate from the condensation of 4-methoxyphenyl ethanone and 4,5-dichloro-1H-imidazol-1-yl. This Schiff base intermediate is then reduced to the desired product, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone, using sodium borohydride as a reducing agent.
Eigenschaften
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-18-9-4-2-8(3-5-9)10(17)6-16-7-15-11(13)12(16)14/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMMECBULWVMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

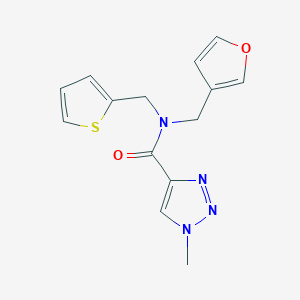
![7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2853717.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2853718.png)

![6-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2853721.png)
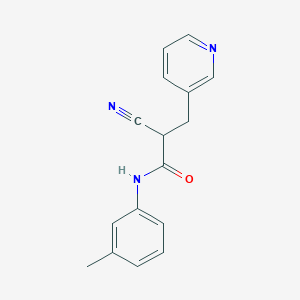
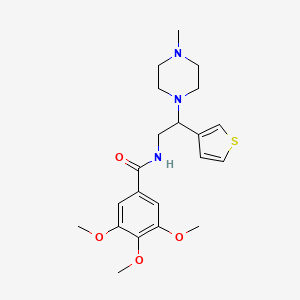
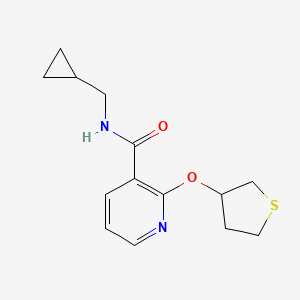
![N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2853730.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2853731.png)
![4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B2853733.png)
![2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid](/img/structure/B2853734.png)
